molecular formula C7H5IN2OS B8395749 6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B8395749
M. Wt: 292.10 g/mol
InChI Key: SDVBQDFJYGFALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C7H5IN2OS and its molecular weight is 292.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5IN2OS

Molecular Weight

292.10 g/mol

IUPAC Name

6-iodo-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H5IN2OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,1H3

InChI Key

SDVBQDFJYGFALT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of Step 1 Intermediate (20 g, 120.463 mmol) in acetonitrile (200 ml) was treated with ceric ammonium nitrate (33 g, 60.233 mmol) and iodine (18 g, 72.281 mmol) at room temperature according to the procedure outlined in Intermediate 1, Step 3 to give 35 g of the product as a light yellow solid; 1H NMR (300 MHz, DMSO-d6) δ 2.56 (s, 3H), 7.52 (d, J=5.1 Hz, 1H), 7.97 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 291.29 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of the Step 1 intermediate (20 g, 120.463 mmol) in acetonitrile (200 ml) was reacted with ceric ammonium nitrate (33 g, 60.233 mmol) followed by iodine (18 g, 72.281 mmol) according to the procedure described in Intermediate 1, Step 3 to give 35 g of the product as a light yellow solid; 1H NMR (300 MHz, DMSO-d6) δ 2.56 (s, 3H), 7.52 (d, J=5.1 Hz, 1H), 7.97 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 291.29 (M−H)−.
[Compound]
Name
intermediate
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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